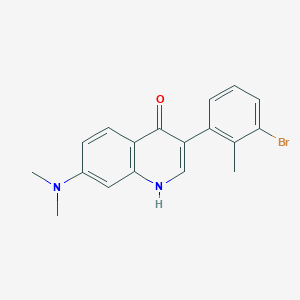







|
REACTION_CXSMILES
|
C(O[C:4](=[O:25])[C:5]([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([Br:23])[C:18]=1[CH3:24])=[CH:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N:14]([CH3:16])[CH3:15])[CH:9]=1)C>O>[Br:23][C:19]1[C:18]([CH3:24])=[C:17]([C:5]2[C:4](=[O:25])[C:13]3[C:8](=[CH:9][C:10]([N:14]([CH3:15])[CH3:16])=[CH:11][CH:12]=3)[NH:7][CH:6]=2)[CH:22]=[CH:21][CH:20]=1
|


|
Name
|
2-(3-Bromo-2-methyl-phenyl)-3-(3-dimethylamino-phenylamino)-acrylic acid ethyl ester
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=CNC1=CC(=CC=C1)N(C)C)C1=C(C(=CC=C1)Br)C)=O
|
|
Name
|
polyphosphoric acid
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Type
|
CUSTOM
|
|
Details
|
This stirred at 140° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with 10% methanol/dichloromethane solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography (gradient elution 2 to 5% methanol/dichloromethane)
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C=CC1)C1=CNC2=CC(=CC=C2C1=O)N(C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.062 mmol | |
| AMOUNT: MASS | 22 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 25% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |